3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-17-9-6-15(7-10-17)19-14-18(16-8-11-20(28-2)21(13-16)29-3)24-25(19)23(26)22-5-4-12-30-22/h4-13,19H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXTGXJFDJQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Preparation of Chalcone Intermediate: The chalcone intermediate is synthesized by the condensation of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization Reaction: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
Thiophene Substitution:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, the compound's structural analogs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that specific modifications in the pyrazole structure can enhance its cytotoxicity against cancer cells, making it a promising candidate for further development as an anticancer agent .
Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives have also been investigated. Compounds containing thiophene and methoxyphenyl groups have demonstrated effective free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases .
Anti-inflammatory Effects
There is growing evidence that pyrazole compounds can modulate inflammatory pathways. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in treating inflammatory diseases .
Organic Photovoltaics
The incorporation of thiophene and pyrazole moieties into organic photovoltaic materials has been explored. These compounds can improve charge transport properties and enhance the efficiency of solar cells. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Conductive Polymers
Research indicates that pyrazole-based compounds can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronics. The ability to tune the electronic properties through structural modifications allows for the design of polymers with specific conductivity requirements .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, leading to the creation of new derivatives with tailored properties. This versatility is particularly valuable in drug discovery and development processes where novel compounds are required .
Coordination Chemistry
The complexation behavior of pyrazole derivatives with metal ions has been studied extensively. These compounds can act as ligands, forming stable complexes that are useful in catalysis and materials science applications. The ability to form coordination complexes enhances their utility in various chemical processes .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Pyrazole Derivatives and Their Substituents
Key Observations:
- Substituent Effects on Activity: The 3,4-dimethoxyphenyl group in the TC and ’s compound may enhance π-π stacking or hydrogen bonding in biological targets.
- Thiophene vs. Thiazole : The TC’s thiophene carbonyl differs from thiazole-containing analogs (), which exhibit antimicrobial activity. Thiazole’s nitrogen atom may facilitate stronger hydrogen bonding compared to thiophene’s sulfur, affecting target selectivity .
- Methoxy vs. Halogen Substituents : Halogenated analogs (e.g., 4-bromophenyl in ) show enhanced intermolecular halogen bonding in crystal structures, which could translate to improved stability or binding in therapeutic applications .
Table 2: Crystallographic Data Comparison
- Crystal Packing : The TC’s methoxy groups may participate in C–H···O interactions, similar to halogenated analogs in and . However, the absence of halogens could reduce halogen bonding, a critical factor in stabilizing crystal lattices .
- Planarity : Compounds like those in exhibit near-planar conformations, except for perpendicular aryl groups. The TC’s thiophene carbonyl may induce similar conformational rigidity, impacting molecular docking .
Computational and Pharmacological Insights
- Molecular Docking : ’s fluorophenyl analog showed strong binding to cyclin-dependent kinases (CDKs) in silico, suggesting that the TC’s methoxyphenyl groups could similarly target kinase pockets .
- Bioactivity Gaps : While the TC’s structural analogs display antimicrobial () and anti-inflammatory () activities, direct data for the TC is lacking. Its methoxy-rich structure aligns with compounds showing CNS activity, warranting further study .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).
Chemical Structure
The molecular formula of the compound is . Its structure features a pyrazole ring substituted with methoxy and thiophene moieties, which are crucial for its biological activities.
Research indicates that pyrazole derivatives can act as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The compound under discussion has shown significant antiproliferative activity against breast cancer cell lines (MCF-7), with IC₅₀ values indicating potent inhibition of cell growth.
Case Studies
- EGFR Inhibition : A related study demonstrated that similar pyrazole derivatives exhibited IC₅₀ values as low as 0.07 μM against EGFR, suggesting that modifications in the structure can enhance activity significantly .
- MCF-7 Cell Line : The compound was tested against MCF-7 cells, showing an IC₅₀ of approximately 0.08 μM, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogens.
Results from Studies
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively inhibited biofilm formation, which is critical in treating chronic infections where biofilms are prevalent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Substituents | Enhance solubility and bioavailability |
| Thiophene Moiety | Contributes to the π–π stacking interactions |
| Pyrazole Ring | Central to the inhibition mechanism |
Insights from Research
Recent studies suggest that modifications to the methoxy groups can significantly alter the compound's potency and selectivity towards different targets . For instance, increasing the number of methoxy groups has been associated with improved anticancer activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this pyrazole derivative, and how can reaction conditions be monitored for yield improvement?
- Methodology : The compound can be synthesized via cyclocondensation of chalcone derivatives (e.g., (E)-3-(substituted phenyl)-1-(aryl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid under reflux (6–8 hours). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or DMF/EtOH mixtures .
- Key Parameters : Adjusting molar ratios (e.g., 2.5 mmol chalcone to 5 mmol hydrazine), solvent volume (20 mL glacial acetic acid), and recrystallization solvents (ethanol, DMF/EtOH) can optimize yields .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use a combination of IR spectroscopy (to confirm carbonyl and C-N stretches), 1H/13C NMR (to verify substituent environments and diastereotopic protons in the dihydropyrazole ring), and mass spectrometry (for molecular ion validation). X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical confirmation .
- Example : In analogous compounds, IR peaks at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) are diagnostic. NMR signals for methoxy groups appear at δ 3.7–3.9 ppm .
Q. How can purity be ensured during purification, and what solvents are most effective?
- Methodology : Crude products are precipitated in ice-cold water, filtered under vacuum, and recrystallized. Ethanol is preferred for polar derivatives, while DMF/EtOH (1:1) is effective for less-soluble analogs. Purity is validated via HPLC or melting-point analysis .
Advanced Research Questions
Q. How can computational methods like DFT and Hirshfeld surface analysis predict electronic properties and intermolecular interactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures .
- Example : For a related dihydropyridine, Hirshfeld analysis revealed 12% contribution from C–H···O interactions, critical for crystal packing .
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?
- Methodology :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized hydrazones).
- Reaction Optimization : Vary acid catalysts (e.g., replace glacial acetic acid with HCl for faster cyclization) .
- Stereochemical Control : Chiral HPLC or NOESY NMR can distinguish diastereomers in dihydropyrazoles .
Q. How can the reaction mechanism for thiophene-2-carbonyl group incorporation be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or NMR.
- Theoretical Modeling : Transition-state analysis using DFT (e.g., Gaussian 16) identifies rate-limiting steps. For example, thiophene carbonyl activation may proceed via a six-membered cyclic transition state .
Q. What approaches validate bioactivity hypotheses for this compound, given structural analogs with known targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural similarities to 1,3,4-thiadiazole derivatives .
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays or antiproliferative effects using MTT on cancer cell lines .
Q. How does substitution at the 3,4-dimethoxyphenyl group influence crystallographic packing and solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
